BH3I-1
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Overview
Description
BH3I-1 is a synthetic compound known for its role as a Bcl-xL antagonist and apoptosis inducer . This compound has a molecular formula of C15H14BrNS2O3 and a molecular weight of 400.31 g/mol . It is commonly used in biochemical research due to its ability to permeate cells and induce apoptosis.
Preparation Methods
The synthesis of BH3I-1 involves several steps. One common method includes the reaction of p-bromobenzaldehyde with alpha-isopropyl-4-oxo-2-thioxo-3-thiazolidineacetic acid under specific conditions . The reaction typically requires a solvent such as DMSO and is conducted at elevated temperatures to ensure complete reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
BH3I-1 undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include bromine for bromination and potassium permanganate for oxidation . The major products formed from these reactions depend on the specific conditions and reagents used. For example, benzylic bromination can lead to the formation of brominated derivatives, while oxidation can yield carboxylic acids or ketones.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent for studying reaction mechanisms and pathways . In biology and medicine, it serves as an apoptosis inducer, making it valuable for cancer research and the study of cell death mechanisms .
Mechanism of Action
The mechanism of action of BH3I-1 involves its interaction with Bcl-xL, a protein that regulates apoptosis . By binding to Bcl-xL, the compound inhibits its function, leading to the induction of apoptosis in cells . This process involves the activation of caspases and the subsequent cleavage of cellular proteins, ultimately resulting in cell death .
Comparison with Similar Compounds
Similar compounds to BH3I-1 include other Bcl-xL antagonists and apoptosis inducers such as ABT-737 and BH3I-2 . this compound is unique due to its specific molecular structure and its ability to permeate cells effectively . This makes it a valuable tool for research in apoptosis and cancer therapy.
Properties
Molecular Formula |
C15H14BrNO3S2 |
---|---|
Molecular Weight |
400.3 g/mol |
IUPAC Name |
2-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid |
InChI |
InChI=1S/C15H14BrNO3S2/c1-8(2)12(14(19)20)17-13(18)11(22-15(17)21)7-9-3-5-10(16)6-4-9/h3-8,12H,1-2H3,(H,19,20)/b11-7- |
InChI Key |
COHIEJLWRGREHV-XFFZJAGNSA-N |
Isomeric SMILES |
CC(C)C(C(=O)O)N1C(=O)/C(=C/C2=CC=C(C=C2)Br)/SC1=S |
Canonical SMILES |
CC(C)C(C(=O)O)N1C(=O)C(=CC2=CC=C(C=C2)Br)SC1=S |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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